molecular formula C21H28ClN3 B12554451 1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine CAS No. 156336-92-4

1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine

Cat. No.: B12554451
CAS No.: 156336-92-4
M. Wt: 357.9 g/mol
InChI Key: GTMVYXIUBGBXAW-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine is a nitrogen-containing heterocyclic compound featuring a piperidine ring linked to a pyrazole moiety substituted with a 4-chlorophenyl group and a cyclohexylmethyl substituent. The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, known for its versatility in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions .

The compound’s synthesis likely involves alkylation or coupling reactions, as seen in analogous piperidine-pyrazole systems (e.g., benzimidazole-chalcone derivatives in ).

Properties

CAS No.

156336-92-4

Molecular Formula

C21H28ClN3

Molecular Weight

357.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(cyclohexylmethyl)piperidine

InChI

InChI=1S/C21H28ClN3/c22-19-8-6-17(7-9-19)20-14-21(24-23-20)18-10-12-25(13-11-18)15-16-4-2-1-3-5-16/h6-9,14,16,18H,1-5,10-13,15H2,(H,23,24)

InChI Key

GTMVYXIUBGBXAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group. The piperidine ring is then constructed, and the cyclohexylmethyl group is added in the final steps. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that compounds similar to 1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine can act as dopamine receptor subtype ligands. These ligands play crucial roles in neurological conditions such as schizophrenia and Parkinson's disease by modulating dopamine pathways . The compound's structural features may influence its binding affinity and selectivity towards specific dopamine receptors.

Anticancer Activity

Piperidine derivatives have been explored for their anticancer properties. Studies suggest that the incorporation of pyrazole rings can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of piperidine derivatives has been documented, with compounds exhibiting significant inhibition of pro-inflammatory cytokines. This suggests that This compound could be further investigated for therapeutic applications in inflammatory diseases .

Antidiabetic Properties

Recent research highlights the potential of piperidine derivatives in managing diabetes. The compound's ability to modulate glucose metabolism and improve insulin sensitivity makes it a candidate for further exploration in diabetic therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Dopamine ModulationInfluences dopamine receptor activity, potentially aiding neurological disorders
Anticancer ActivityInduces apoptosis in cancer cells, inhibits tumor growth
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AntidiabeticImproves glucose metabolism and insulin sensitivity

Case Study: Anticancer Activity

A study conducted on piperidine derivatives demonstrated that modifications at the 4-position of the piperidine ring significantly enhanced anticancer activity against breast cancer cell lines. The introduction of the pyrazole moiety was found to be critical for this activity, suggesting that similar modifications in This compound could yield promising results .

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 4-chlorophenyl group is common across all compounds, likely contributing to hydrophobic interactions with biological targets. Replacing cyclohexylmethyl (target compound) with fluorophenyl () or pyrimidinyl () alters electronic properties and steric bulk, impacting target selectivity.
  • Nitrogen Ring Modifications : Piperidine (target compound) vs. piperidone () vs. piperazine () influences basicity and hydrogen-bonding capacity. For example, the piperidone carbonyl in facilitates intermolecular C–H···O hydrogen bonds, stabilizing crystal packing .
  • Functional Groups: Urea (Compound 3c) and hydroxyacetone () introduce hydrogen-bond donors/acceptors, enhancing binding affinity to enzymes like p38α MAPK .

Crystallographic and Physicochemical Properties

The table below highlights structural parameters derived from X-ray crystallography studies:

Compound Name Dihedral Angles (°) (Pyrazole vs. Substituents) Hydrogen Bonding Interactions Crystal Packing Features Reference
Target Compound Not reported Not reported Not reported
1-{[5-(4-ClPh)-1-(4-FPh)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one 36.73 (ClPh), 18.73 (piperidone), 60.88 (FPh) Intramolecular C–H···N; Intermolecular C–H···O/F Chains along [101]; 2D sheets parallel to ac plane
4-(Cyclohexylsulfanyl)-1-[(E)-2-(cyclohexylsulfanyl)-1-phenylethenyl]-3-phenyl-1H-pyrazole Pyrazole ring planar; cyclohexyl chairs Weak van der Waals and C–H···S Layered stacking

Key Observations:

  • Dihedral Angles : The fluorophenyl-substituted compound () shows significant dihedral angles (e.g., 60.88° between pyrazole and fluorophenyl), which may limit π-stacking but enhance steric complementarity with target sites .
  • Hydrogen Bonding : Intermolecular interactions (e.g., C–H···O/F in ) enhance thermal stability and solubility, critical for formulation .

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